molecular formula C24H20N4O2S B2575183 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one CAS No. 1251682-61-7

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one

Cat. No. B2575183
CAS RN: 1251682-61-7
M. Wt: 428.51
InChI Key: PRHGSAKDRSESAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

THIQ-based compounds exhibit promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds interfere with cell proliferation, induce apoptosis, and inhibit angiogenesis, making them attractive candidates for cancer therapy .

Neuroprotective Effects

THIQ analogs have shown neuroprotective properties in preclinical studies. They modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress. These effects make them relevant for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

THIQ derivatives exhibit antimicrobial effects against bacteria, fungi, and parasites. Their mechanism of action involves disrupting microbial membranes, inhibiting enzymes, and interfering with DNA replication. These compounds could be explored as novel antimicrobial agents .

Anti-inflammatory Potential

Inflammation plays a crucial role in various diseases. THIQ analogs have demonstrated anti-inflammatory activity by suppressing pro-inflammatory cytokines and enzymes. Their potential in managing inflammatory conditions warrants further investigation .

Analgesic Properties

Some THIQ-based compounds exhibit analgesic effects by modulating pain pathways. Researchers have explored their potential as alternatives to traditional analgesics, especially in chronic pain management .

Dopamine Receptor Modulation

THIQs interact with dopamine receptors, affecting neurotransmission. These interactions have implications for psychiatric disorders, addiction, and mood regulation. Investigating their precise mechanisms could lead to novel therapeutic strategies .

properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c29-22(27-11-10-17-6-4-5-9-19(17)13-27)14-28-16-25-12-20(24(28)30)23-26-21(15-31-23)18-7-2-1-3-8-18/h1-9,12,15-16H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHGSAKDRSESAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC=C(C3=O)C4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.